1,1-Bis(trifluoromethyl)-cyclopropane 1,1-Bis(trifluoromethyl)-cyclopropane
Brand Name: Vulcanchem
CAS No.: 76354-44-4
VCID: VC5283984
InChI: InChI=1S/C5H4F6/c6-4(7,8)3(1-2-3)5(9,10)11/h1-2H2
SMILES: C1CC1(C(F)(F)F)C(F)(F)F
Molecular Formula: C5H4F6
Molecular Weight: 178.077

1,1-Bis(trifluoromethyl)-cyclopropane

CAS No.: 76354-44-4

Cat. No.: VC5283984

Molecular Formula: C5H4F6

Molecular Weight: 178.077

* For research use only. Not for human or veterinary use.

1,1-Bis(trifluoromethyl)-cyclopropane - 76354-44-4

Specification

CAS No. 76354-44-4
Molecular Formula C5H4F6
Molecular Weight 178.077
IUPAC Name 1,1-bis(trifluoromethyl)cyclopropane
Standard InChI InChI=1S/C5H4F6/c6-4(7,8)3(1-2-3)5(9,10)11/h1-2H2
Standard InChI Key KRAPPQJTUDJLDN-UHFFFAOYSA-N
SMILES C1CC1(C(F)(F)F)C(F)(F)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The molecular formula of 1,1-bis(trifluoromethyl)-cyclopropane is C₅H₄F₆, with a molecular weight of 178.08 g/mol . The compound’s IUPAC name, 1,1-bis(trifluoromethyl)cyclopropane, reflects the substitution pattern of the trifluoromethyl groups on the cyclopropane ring. The SMILES notation (C1CC1(C(F)(F)F)C(F)(F)F) and InChI key (KRAPPQJTUDJLDN-UHFFFAOYSA-N) provide precise descriptors for its stereoelectronic configuration .

The cyclopropane ring imposes significant angle strain (≈60° bond angles), while the electron-withdrawing -CF₃ groups influence the molecule’s electronic properties. Density functional theory (DFT) calculations suggest that the -CF₃ substituents stabilize the ring through inductive effects, reducing its susceptibility to ring-opening reactions compared to non-fluorinated cyclopropanes .

Physicochemical Properties

Key physicochemical parameters include:

  • LogP: 3.0, indicating moderate lipophilicity .

  • Polar surface area: 0 Ų, consistent with its non-polar nature .

  • Rotatable bonds: 3, reflecting conformational flexibility despite the rigid cyclopropane core .

  • Heavy atom count: 11, with a fluorine content of 42.7% by mass .

These properties make the compound amenable to applications requiring thermal stability and resistance to metabolic degradation.

Synthetic Methodologies

Desulfurization of Thietanes

A 2018 study demonstrated a novel route using 2,2-bis(trifluoromethyl)thietanes as precursors . Treatment with tertiary phosphines (e.g., PPh₃) in polar solvents (e.g., DMF) induces desulfurization, yielding 1,1-bis(trifluoromethyl)-2-alkoxycyclopropanes (Scheme 1). This method achieves ≥90% yields under mild conditions (25–50°C) and is scalable for gram-scale production . Steric effects at the α-position to sulfur critically influence reaction efficiency, with bulkier substituents slowing the desulfurization rate.

Sulfonium Ylide-Mediated Cyclopropanation

A 2019 Organic Letters report detailed a diazo-free approach using trifluoromethylalkenes and unstabilized sulfonium ylides . This method avoids hazardous diazo intermediates and operates at low temperatures (−20°C to 0°C), producing 1,1-disubstituted trifluoromethylcyclopropanes (TFCPs) in ≤97% yields (Table 1). The reaction exhibits broad substrate scope, accommodating electron-deficient and sterically hindered alkenes.

Table 1: Representative Yields for Sulfonium Ylide Reactions

SubstrateProductYield (%)
Styrene1,1-(CF₃)₂-cyclopropane97
Methyl acrylateEster-functionalized TFCP85
1,1-DiphenyletheneTriaryl-TFCP78

Chemical Reactivity and Transformations

Ring-Opening Reactions

The cyclopropane ring undergoes selective cleavage under controlled conditions:

  • Acid-catalyzed hydrolysis: Protonation at the less substituted C–C bond leads to ring opening, yielding 1,3-difluoropropane derivatives .

  • Radical-initiated scission: UV irradiation in the presence of initiators (e.g., AIBN) generates difluoromethyl radicals, useful in polymerization reactions .

Functional Group Interconversions

The -CF₃ groups participate in nucleophilic trifluoromethylation reactions. For example, treatment with Grignard reagents replaces one -CF₃ group with alkyl or aryl substituents, enabling diversification of the cyclopropane scaffold .

Applications in Drug Discovery and Materials Science

Pharmacological Bioisosteres

1,1-Bis(trifluoromethyl)-cyclopropane serves as a tert-butyl bioisostere, mimicking the steric and electronic profile of tert-butyl groups while enhancing metabolic stability . This substitution has been leveraged in protease inhibitors and kinase modulators, with clinical candidates showing improved pharmacokinetic profiles .

Advanced Materials

The compound’s high thermal stability (decomposition temperature >250°C) and low dielectric constant make it a candidate for fluoropolymer additives. Incorporation into polyimide matrices reduces moisture absorption by 40%, enhancing performance in microelectronics .

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